2-[(Dimethylamino)methyl]pyrimidin-5-amine
Description
2-[(Dimethylamino)methyl]pyrimidin-5-amine (C₇H₁₂N₄, theoretical average mass: ~152.20 g/mol) is a pyrimidine derivative featuring a dimethylamino-methyl substituent at the 2-position and an amine group at the 5-position. Pyrimidine derivatives are widely studied for their biological activity, particularly in kinase inhibition, neurotransmitter transporter modulation, and antimicrobial applications .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]pyrimidin-5-amine |
InChI |
InChI=1S/C7H12N4/c1-11(2)5-7-9-3-6(8)4-10-7/h3-4H,5,8H2,1-2H3 |
InChI Key |
MJWBDVDCZLZLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]pyrimidin-5-amine typically involves the reaction of 5-aminopyrimidine with formaldehyde and dimethylamine. The process can be summarized as follows:
Starting Materials: 5-aminopyrimidine, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a controlled temperature.
Procedure: The 5-aminopyrimidine is first dissolved in water, followed by the addition of formaldehyde and dimethylamine. The mixture is then stirred and heated to facilitate the reaction, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the dimethylamino group.
Scientific Research Applications
Biological Activities
Research indicates that 2-[(Dimethylamino)methyl]pyrimidin-5-amine exhibits various biological activities, particularly through its interactions with biological targets. Compounds with similar structures often show:
- Antiviral Properties : Studies have suggested that pyrimidine derivatives can inhibit the replication of viruses such as respiratory syncytial virus (RSV) and other pathogens. The compound's potential as an antiviral agent is under investigation, particularly concerning its mechanism of action against viral proteins .
- Anti-inflammatory Effects : Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives. In vitro studies have shown that certain derivatives can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial for inflammation pathways. For instance, some compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Medicinal Chemistry Applications
The compound's structural characteristics make it suitable for various applications in medicinal chemistry:
- Drug Development : The ability to modify the functional groups attached to the pyrimidine ring allows researchers to design new compounds with enhanced efficacy and reduced side effects. This flexibility is crucial for developing targeted therapies for diseases like cancer and viral infections.
- Structure-Activity Relationship Studies : The exploration of structure–activity relationships (SARs) is vital for understanding how modifications to the compound affect its biological activity. This research can lead to the identification of more potent derivatives that can be optimized for clinical use .
- Synthetic Pathways : The compound serves as a precursor in synthesizing more complex molecules, which can be used in pharmaceutical formulations or as intermediates in organic synthesis.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antiviral Research : A study focused on modifying the compound to enhance its antiviral properties against RSV demonstrated promising results, leading to the identification of new derivatives with improved activity profiles .
- Anti-inflammatory Drug Development : Another case involved testing various substituted pyrimidines for their ability to inhibit COX-2. The results indicated that specific modifications could significantly enhance anti-inflammatory effects, paving the way for new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]pyrimidin-5-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to potential therapeutic effects.
Comparison with Similar Compounds
Amino-Methylpyrimidine Derivatives
Key Insights :
- The dimethylamino group in the target compound likely enhances solubility in polar solvents compared to the methylamino analog (C₆H₁₀N₄) due to increased electron-donating effects .
Halogenated Pyrimidinamines
Key Insights :
- Chloro and iodo substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki couplings) compared to amino-methyl derivatives .
- Halogenated pyrimidines are preferred in coordination chemistry (e.g., silver-based polymers) due to halogen bonding capabilities .
Methoxy-Substituted Pyrimidines
Key Insights :
Pharmacologically Active Derivatives
Biological Activity
2-[(Dimethylamino)methyl]pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is CHN, with a molecular weight of approximately 164.21 g/mol. The compound features a pyrimidine ring with a dimethylamino group that enhances its basicity and reactivity, making it suitable for various biological interactions.
Anticancer Activity
Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation in various cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A172 (brain cancer) .
Case Study:
A study reported that certain pyrimidine analogs demonstrated IC values in the low micromolar range against cancer cell lines, highlighting their potential as anticancer agents. Specifically, compounds with electron-donating groups showed enhanced activity compared to standard chemotherapeutics .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that related pyrimidine derivatives can significantly inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
| Compound | COX-2 Inhibition IC (μM) | Reference |
|---|---|---|
| 2-(Dimethylamino)methyl-pyrimidine | 0.04 ± 0.01 | |
| Celecoxib | 0.04 ± 0.01 |
This table illustrates the comparable efficacy of this compound in inhibiting COX-2, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have been widely studied. Compounds similar to this compound have shown activity against various microbial strains, including E. coli and S. aureus, indicating their potential as broad-spectrum antimicrobial agents .
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, pyrimidine derivatives have been reported to possess various other biological activities, including:
- Antiviral : Some derivatives exhibit antiviral activity against specific viral strains.
- Antidiabetic : Certain compounds have shown promise in inhibiting enzymes related to diabetes management.
- Neuroprotective : Potential applications in neurodegenerative diseases have been explored through inhibition of acetylcholinesterase .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrimidine ring can significantly influence its pharmacological properties. For example:
- Electron-donating groups at the 2-position enhance anticancer activity.
- Substituents at the 4-position can improve selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
